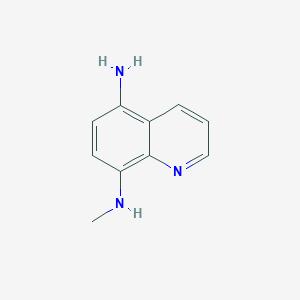

8-N-methylquinoline-5,8-diamine

Description

Contextualization of Quinoline (B57606) Heterocycles in Contemporary Chemical Research

Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This structural motif is a cornerstone in medicinal chemistry and materials science. mdpi.compreprints.org The versatility of the quinoline scaffold allows for functionalization at numerous positions, leading to a vast library of derivatives with diverse biological activities. mdpi.com

Quinoline-based compounds have been investigated for a wide array of pharmacological applications, including as anticancer, antimalarial, antibacterial, and anti-inflammatory agents. nih.govbenthamscience.comresearchgate.net The ability of the quinoline ring system to interact with various biological targets is a key driver of its prevalence in drug discovery programs. nih.gov Furthermore, the planar nature of the quinoline system allows it to intercalate with DNA, a mechanism of action for some of its therapeutic effects. The exploration of novel quinoline derivatives continues to be an active area of research, with scientists continually developing new synthetic methodologies to access unique substitution patterns and functionalities. mdpi.comiipseries.org

Significance of Diamine Functionality within Quinoline Systems

For instance, 8-aminoquinoline (B160924) derivatives are a well-known class of compounds, with some exhibiting potent antimalarial activity. wikipedia.org The amino group at the 8-position is crucial for this activity. The addition of a second amino group, creating a diamine, can further modulate the electronic properties, chelation potential, and hydrogen bonding capabilities of the molecule. Diamine-containing quinolines have been explored for their potential as ligands for metal ions and as building blocks for more complex molecular architectures. The specific arrangement of the diamines, as in the 5,8-disubstituted pattern of the title compound, would create a unique electronic and steric environment, potentially leading to novel chemical reactivity and biological interactions. Research into quinoline-5,8-dione derivatives, which are structurally related to diamines, has shown that substitutions at the 6- and 7-positions can lead to potent antiproliferative activities. nih.gov

Research Trajectory and Scope of Investigations Pertaining to 8-N-Methylquinoline-5,8-diamine

Direct and specific research on this compound is sparse in the available scientific literature. Its existence and properties are largely inferred from the study of related compounds. The synthesis of N-substituted 5-nitrosoquinolin-8-amines, which can be subsequently reduced to N⁸-alkylquinoline-5,8-diamines, provides a potential synthetic route to this class of compounds. researchgate.net This suggests that while dedicated studies on this compound may be limited, the chemical pathways to access it are plausible based on established methodologies in quinoline chemistry.

The research trajectory for a compound like this compound would likely involve its synthesis followed by a thorough characterization of its physicochemical properties. Subsequent investigations would likely explore its potential in areas where other quinoline diamines have shown promise, such as medicinal chemistry and materials science. For example, its metal-chelating properties could be investigated, or it could be screened for various biological activities, including anticancer, antimicrobial, or antiviral effects, which are common for quinoline derivatives. ontosight.ai The presence of the N-methyl group, in addition to the two amino groups, adds another layer of complexity and potential for unique interactions that would warrant investigation.

Compound Data Tables

Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 8-Methylquinoline (B175542) | 611-32-5 | C₁₀H₉N | 143.19 | 143 °C/34 mmHg | -80 |

| 8-Aminoquinoline | 578-66-5 | C₉H₈N₂ | 144.17 | --- | 65 |

| N⁶-Methylquinoline-5,6-diamine | 14204-98-9 | C₁₀H₁₁N₃ | 173.21 | --- | --- |

Structure

3D Structure

Properties

IUPAC Name |

8-N-methylquinoline-5,8-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-12-9-5-4-8(11)7-3-2-6-13-10(7)9/h2-6,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKIOWVTEJNYBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=C(C=C1)N)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanism Investigations of 8 N Methylquinoline 5,8 Diamine and Structural Analogues

Electrophilic and Nucleophilic Reactivity of the Quinoline (B57606) Diamine System

The quinoline ring system can undergo both electrophilic and nucleophilic substitution reactions. orientjchem.org Generally, electrophilic attack occurs on the more electron-rich benzenoid ring, while nucleophilic attack is favored at the hetero-ring. scribd.comquimicaorganica.org The position of substitution is highly dependent on the reaction conditions and the nature of the substituents already present on the ring. scribd.com

In the case of quinoline, electrophilic substitution, such as nitration and sulfonation, typically occurs at the C-5 and C-8 positions under vigorous conditions. quimicaorganica.orguop.edu.pk The presence of activating groups, like an amino or hydroxyl group, can significantly influence the regioselectivity of these reactions. For instance, the lone pair of electrons on a hydroxyl or amino group at the C-8 position can increase the electron density at the C-5 and C-7 positions, making them more susceptible to electrophilic attack. nih.gov

Conversely, nucleophilic substitution reactions on the quinoline ring are generally more facile than on pyridine (B92270) and tend to occur at the C-2 and C-4 positions. scribd.com The introduction of an amino group, as in 8-aminoquinoline (B160924) derivatives, can further modulate this reactivity.

C-H Functionalization and Activation Pathways

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized quinolines. nih.gov This approach avoids the need for pre-functionalized starting materials, streamlining synthetic routes.

The methyl group at the C-8 position of quinoline provides a handle for directed C(sp³)-H activation. nih.gov The nitrogen atom of the quinoline ring acts as an intrinsic directing group, facilitating the formation of cyclometallated complexes with various transition metals. nih.govnih.gov This chelation-assisted strategy enables selective functionalization at the methyl group.

For example, rhodium(III)-catalyzed C(sp³)–H bond activation of 8-methylquinolines has been utilized for the synthesis of 8-(indol-3-yl)methyl-quinolines. nih.govbohrium.com This reaction proceeds through the formation of a rhodacycle intermediate, followed by reaction with an appropriate coupling partner. researchgate.net Similarly, ruthenium and rhodium catalysts have been employed for the direct alkylation of the C(sp³)–H bond of 8-methylquinolines with olefins. acs.org These reactions exhibit high regioselectivity, affording the linear alkylated product. acs.org Iron carbene complexes have also been shown to activate the C(sp³)–H bonds of 8-methylquinoline (B175542). rsc.org

A plausible mechanism for the C-H functionalization of 8-methylquinolines involves the coordination of the quinoline nitrogen to the metal center, followed by C-H activation to form a cyclometalated intermediate. researchgate.net Subsequent reaction with a coupling partner and reductive elimination yields the functionalized product and regenerates the catalyst. researchgate.net

Table 1: Examples of Directed C(sp³)-H Activation in 8-Methylquinoline Derivatives

| Catalyst System | Coupling Partner | Product | Reference |

| CpRh(III) | o-ethynylaniline derivatives | 8-(indol-3-yl)methyl-quinolines | nih.govbohrium.com |

| [RuCl₂(p-cymene)]₂ | Olefins (acrylates, styrenes) | Linearly alkylated 8-methylquinolines | acs.org |

| [CpRhIIICl₂]₂ | Olefins (acrylates, styrenes) | Linearly alkylated 8-methylquinolines | acs.org |

| Palladium(II) | Cyclic diaryliodonium salts | Biarylated 8-methylquinolines | nih.gov |

| Iron Carbene Complexes | - | Activated C-H bond | rsc.org |

This table is not exhaustive and represents selected examples.

Achieving site-selectivity at positions remote from a directing group is a significant challenge in C-H activation chemistry. nih.govrsc.orgresearchgate.net In the quinoline system, various strategies have been developed to functionalize C-H bonds on the benzenoid ring. rsc.orgresearchgate.net

One approach involves the use of a removable directing group. For instance, quinoline N-oxides can be used to direct metal-catalyzed C-H functionalization at the C-8 position. acs.orgnih.gov The N-oxide group can be subsequently removed, providing access to 8-substituted quinolines. acs.orgnih.gov This strategy has been successfully applied in the rhodium-catalyzed iodination and iridium-catalyzed amidation of quinoline N-oxides at the C-8 position. acs.orgnih.gov

Another strategy employs a "relay" or "template" approach, where a bifunctional molecule directs the initial metalation at a proximal position, and a mediator then relays the catalyst to a more distal site. researchgate.net This has been used for the palladium-catalyzed C-6 arylation of quinolines. researchgate.net

Furthermore, copper-catalyzed radical cross-coupling has been reported for the remote C-H functionalization of 8-aminoquinolines at the C-5 position. nih.govkaust.edu.sa Mechanistic studies suggest that a single-electron-transfer process generates a sulfonyl radical, which initiates the C-S cross-coupling. nih.gov Metal-free protocols have also been developed for the regioselective C-5 halogenation of 8-substituted quinolines using trihaloisocyanuric acid as the halogen source. rsc.org

Hydrogenation Studies and Selectivity Control in Quinoline Systems

The hydrogenation of quinolines is a fundamental transformation that provides access to valuable tetrahydroquinoline and decahydroquinoline (B1201275) scaffolds. dicp.ac.cnacs.org The selectivity of the hydrogenation process, in terms of which ring is reduced and the stereochemistry of the resulting product, is a key consideration.

The reduction of the nitrogen-containing heterocyclic ring is generally favored over the carbocyclic ring. acs.org A variety of transition metal catalysts, including those based on ruthenium, rhodium, iridium, and palladium, have been developed for the hydrogenation of quinolines. dicp.ac.cnacs.orgrsc.orgresearchgate.net

For instance, a [Ru(p-cymene)Cl₂]₂/I₂ catalyst system has been shown to be highly efficient for the hydrogenation of various quinoline derivatives to the corresponding 1,2,3,4-tetrahydroquinolines under mild conditions. dicp.ac.cn The addition of iodine was found to be crucial for the high reactivity of the catalyst. dicp.ac.cn Gold nanoparticles supported on TiO₂ have also been reported to catalyze the chemoselective hydrogenation of the heterocyclic ring of quinolines, with the surprising observation that the quinoline molecule itself can act as a promoter for the reaction. nih.gov

Control over the diastereoselectivity in the formation of decahydroquinolines can be achieved by tuning the reaction conditions. acs.orgbohrium.com For example, using supported ruthenium catalysts, either cis- or trans-decahydroquinolines can be obtained with high selectivity by simply varying the reaction temperature. acs.orgbohrium.com At lower temperatures, the cis-isomer is favored, while higher temperatures lead to the thermodynamically more stable trans-isomer. acs.orgbohrium.com

Table 2: Catalyst Systems for Selective Quinoline Hydrogenation

| Catalyst System | Product | Key Feature | Reference |

| [Ru(p-cymene)Cl₂]₂/I₂ | 1,2,3,4-Tetrahydroquinolines | High reactivity under mild conditions | dicp.ac.cn |

| Supported Ru catalysts | cis- or trans-Decahydroquinolines | Temperature-dependent diastereoselectivity | acs.orgbohrium.com |

| Au/TiO₂ | 1,2,3,4-Tetrahydroquinolines | Quinoline acts as a promoter | nih.gov |

| [Ir(COD)Cl]₂/MeO-BiPhep/I₂ | 1,2,3,4-Tetrahydroquinolines | Asymmetric hydrogenation | dicp.ac.cn |

| Al₂O₃-Pd-D/Ni | 1,2,3,4-Tetrahydroquinolines | Low Pd loading, reusable catalyst | rsc.orgresearchgate.net |

This table is not exhaustive and represents selected examples.

Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Analyses

Understanding the mechanisms of these reactions is essential for optimizing reaction conditions and developing new catalytic systems. researchgate.netresearchgate.netacs.org Kinetic and spectroscopic studies are invaluable tools for identifying reaction intermediates and determining rate-determining steps. acs.orgnih.govresearchgate.netresearchgate.net

The identification and characterization of reaction intermediates provide direct evidence for proposed reaction mechanisms. researchgate.net In the context of quinoline chemistry, various spectroscopic techniques have been employed to study reaction pathways.

For example, in the rhodium-catalyzed C-H functionalization of quinoline N-oxides, the formation of an N-oxide-chelated iridacycle has been identified as a key intermediate that governs the unique regioselectivity. acs.orgnih.gov In the hydrogenation of quinolines, kinetic modeling suggests that the hydrogenation of 1,2,3,4-tetrahydroquinoline (B108954) to decahydroquinoline is the rate-determining step in the principal reaction pathway over a NiMo(P)/γ-Al₂O₃ catalyst. acs.orgresearchgate.net

Time-resolved spectroscopy has been used to directly observe reaction intermediates in the photolysis of certain quinoline-protected anilines. nih.govnih.gov These studies revealed the formation of a recombined intermediate following heterolytic cleavage of a C-N bond. nih.govnih.gov Mass spectrometry is another powerful tool for identifying reactive intermediates in complex reaction mixtures. researchgate.net

Determination of Rate-Limiting Steps and Transition States

The determination of rate-limiting steps and the characterization of transition states are crucial for understanding and optimizing chemical reactions. For 8-N-methylquinoline-5,8-diamine and its structural analogues, particularly those based on the 8-aminoquinoline scaffold, a combination of experimental kinetics and computational studies has been employed to elucidate reaction mechanisms. These investigations provide insights into the factors governing reaction rates and selectivity.

Experimental approaches to determining rate-limiting steps often involve studying the reaction order with respect to each reactant. For instance, in the nickel-catalyzed C(sp³)–H arylation of N-(quinolin-8-yl)pivalamide, a structural analogue, the reaction was found to be first order in the C-H activated nickel complex and the aryl iodide, but inverse first-order with respect to the phosphine (B1218219) ligand. This suggests that phosphine dissociation may precede the rate-determining step. charge-transfer.pl Furthermore, when Na₂CO₃ is used as the base, the rate-determining step appears to be the deprotonation of the 8-aminoquinoline amide and its subsequent binding to the nickel catalyst. charge-transfer.pl

Kinetic isotope effect (KIE) experiments are another powerful tool. A KIE value of kH/kD = 1.9 was observed in the Ru(II)-catalyzed amidation of 8-methylquinolines, indicating that the cleavage of the methyl C–H bond is likely involved in the rate-determining step. In contrast, in the cobalt-catalyzed annulation of benzylamine (B48309) derivatives with alkynes, a KIE of 1.1 suggested that C-H bond activation is not the rate-determining step in that particular reaction. chim.it

Computational studies, primarily using Density Functional Theory (DFT), have become indispensable for modeling transition states and reaction pathways. In the asymmetric hydrogenation of quinolines catalyzed by chiral cationic ruthenium(II)/diamine complexes, DFT calculations revealed that the reaction proceeds via a stepwise H+/H- transfer process. dicp.ac.cn The enantioselectivity was found to originate from the CH/π attraction between the η⁶-arene ligand in the ruthenium complex and the fused phenyl ring of the dihydroquinoline intermediate within a 10-membered ring transition state. dicp.ac.cnpku.edu.cn The calculated free energy barrier for the preferred transition state was found to be lower than that of the competing transition state, consistent with experimental observations of the major product. pku.edu.cn

In the context of 8-aminoquinoline directed Ni-catalyzed C(sp³)-H functionalization, DFT calculations have been used to support a concerted oxidative addition mechanism for the C-H functionalization step. charge-transfer.pl These computational models help to visualize the geometry of the transition state and understand the electronic factors that influence its energy.

The table below summarizes key findings from studies on the rate-limiting steps and transition states of reactions involving 8-aminoquinoline and its analogues.

| Reaction | Method | Key Findings | Reference |

| Ni-catalyzed C(sp³)–H arylation of N-(quinolin-8-yl)pivalamide | Kinetic Studies (Reaction Order), DFT | Rate-determining step is dependent on the base used. With Na₂CO₃, it is the deprotonation of the amide and binding to Ni. With NaOtBu, a concerted oxidative addition is suggested. | charge-transfer.pl |

| Ru(II)-catalyzed amidation of 8-methylquinolines | Kinetic Isotope Effect (KIE) | A KIE of 1.9 suggests that C-H bond cleavage is part of the rate-determining step. | |

| Asymmetric hydrogenation of quinolines | DFT Calculations | Reaction proceeds via a stepwise H+/H- transfer. Enantioselectivity is determined by the stability of a 10-membered ring transition state involving CH/π interactions. | dicp.ac.cnpku.edu.cn |

| Cobalt-catalyzed annulation of benzylamines | Kinetic Isotope Effect (KIE) | A KIE of 1.1 indicates that C-H activation is not the rate-determining step. | chim.it |

| Copper-catalyzed carbene transfer from diazo compounds to anilines | Mechanistic Proposal | Proton exchange in the catalytic cycle is suggested to be the rate-determining step based on electronic effects of substituents. | mdpi.com |

These studies highlight the synergy between experimental kinetics and computational chemistry in unraveling the complex mechanisms of reactions involving 8-aminoquinoline derivatives. While direct studies on this compound are limited, the principles and findings from these investigations on its structural analogues provide a strong foundation for predicting and understanding its reactivity.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinoline diamine ligands generally involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

1 Formation of Complexes with Transition Metal Ions (e.g., Cu(II), Ni(II), Co(II), Zn(II), Pd(II), Ru(II), Mn(II))

Quinoline diamine ligands readily form complexes with a wide range of transition metal ions. The synthesis typically involves mixing the ligand and a metal salt in a 1:1 or 2:1 molar ratio in a solvent like ethanol (B145695) or methanol, followed by heating or stirring at room temperature. asianpubs.orgbendola.com

Copper(II), Nickel(II), and Cobalt(II) Complexes: These first-row transition metals form a variety of complexes with quinoline diamines, often exhibiting octahedral or square planar geometries. For example, Co(II) and Ni(II) can form complexes with the general formula [M(L)₂(H₂O)₂], where L is a bidentate quinoline diamine ligand. bendola.com Copper(II) complexes with quinoline-derived Schiff base ligands have also been extensively studied. frontiersin.org

Zinc(II) Complexes: Due to its filled d-shell, Zn(II) complexes are diamagnetic and often adopt a tetrahedral or octahedral coordination geometry.

Palladium(II) and Ruthenium(II) Complexes: Palladium(II) complexes with quinoline-based ligands are of interest for their catalytic activity. rsc.org Ruthenium(II) complexes with quinoline-containing ligands have been synthesized and characterized, often exhibiting interesting photophysical and electrochemical properties. researchgate.net

Manganese(II) Complexes: Manganese can exist in various oxidation states, and its complexes with quinoline-based ligands have been investigated, with examples of both monomeric and dimeric structures.

| Metal Ion | Typical Coordination Geometry | Example Formulation (with related ligands) |

| Cu(II) | Square Planar, Octahedral | [Cu(L)(H₂O)]CH₃COO bendola.com |

| Ni(II) | Octahedral, Square Planar | [Ni(L)₂(H₂O)₂] bendola.com |

| Co(II) | Octahedral | [Co(L)₂(H₂O)₂] bendola.com |

| Zn(II) | Tetrahedral, Octahedral | [Zn(L)(H₂O)]CH₃COO bendola.com |

| Pd(II) | Square Planar | [Pd(HL)Cl₂] bendola.com |

| Ru(II) | Octahedral | Ru(L)(bpy)₂₂ |

| Mn(II) | Octahedral, Distorted Geometries | [Mn(L)₂(OAc)] |

This table is illustrative and based on data for related quinoline diamine ligands.

Coordination Chemistry and Metal Complexation of 8 N Methylquinoline 5,8 Diamine Ligands

2 Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the structure and bonding in metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal ion. A shift in the vibrational frequencies of the C=N and N-H bonds in the ligand upon complexation provides evidence of coordination. New bands corresponding to metal-nitrogen (M-N) bonds may also be observed in the far-IR region. bendola.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pd(II)), NMR spectroscopy provides detailed information about the structure of the ligand in the complex. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can be used to determine the binding mode. acs.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and the ligand-to-metal or metal-to-ligand charge transfer bands. These spectra are responsible for the color of the complexes and can help in determining the coordination geometry. bendola.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the complex and to confirm its composition. frontiersin.orgacs.org

| Spectroscopic Technique | Information Obtained |

| Infrared (IR) | Identification of coordinated functional groups (e.g., N-H, C=N), observation of M-N bonds. |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information for diamagnetic complexes, confirmation of ligand coordination. |

| Ultraviolet-Visible (UV-Vis) | Electronic transitions (d-d, charge transfer), information on coordination geometry. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of complex composition. |

This table provides a general overview of the application of these techniques.

Electronic Structure and Bonding Analysis in Metal-Quinoline Diamine Complexes

The electronic properties and the nature of the metal-ligand bond are fundamental to understanding the stability, reactivity, and physical characteristics of metal complexes. For chelates of 8-N-methylquinoline-5,8-diamine, these properties are governed by the interplay of molecular orbitals and the distribution of electron density between the metal and the ligand.

The bonding in transition metal complexes of this compound can be effectively described using Molecular Orbital (MO) theory. This approach considers the formation of new molecular orbitals through the combination of metal atomic orbitals and ligand group orbitals. The two nitrogen donor atoms of the ligand—one from the quinoline (B57606) ring and one from the N-methylamino group—provide the lone pairs for the formation of sigma (σ) bonds with the metal center.

In a typical octahedral complex, for instance, the ligand's two σ-donor orbitals would combine with those of other ligands to form symmetry-adapted linear combinations (SALCs) that overlap with the metal's s, p, and e_g (d_z², d_x²-y²) orbitals. This interaction results in the formation of bonding and antibonding molecular orbitals. The metal's t_2g orbitals (d_xy, d_xz, d_yz), which are not oriented directly toward the ligand σ-donors, remain largely non-bonding or can participate in pi (π) interactions with the quinoline ring's π-system.

This interaction leads to the splitting of the metal d-orbitals into distinct energy levels, a concept central to Ligand Field Theory (a more sophisticated extension of Crystal Field Theory). The energy separation between the t_2g and e_g* (antibonding) sets is denoted as the ligand field splitting parameter (Δ_o for octahedral geometry). The amine and quinoline nitrogen donors are considered intermediate-field ligands, leading to a moderate Δ_o value. This magnitude is crucial as it determines whether the complex will be high-spin or low-spin, which in turn affects its magnetic properties and reactivity.

| Metal Orbital | Ligand Group Orbital (SALC) Symmetry | Resulting Molecular Orbital |

| s | a_1g | σ(a_1g) bonding, σ(a_1g) antibonding |

| p_x, p_y, p_z | t_1u | σ(t_1u) bonding, σ(t_1u) antibonding |

| d_z², d_x²-y² | e_g | σ(e_g) bonding, σ*(e_g) antibonding |

| d_xy, d_xz, d_yz | t_2g | Non-bonding (in σ-only model) or π-bonding/antibonding |

Table 1: Illustrative molecular orbital interactions in a generic octahedral complex. The ligand orbitals are represented by their overall symmetry.

The electronic character of the this compound ligand is significantly influenced by its substituent groups. The amino group at position 5 and the N-methylamino group at position 8 are both strong electron-donating groups (EDGs) via resonance and induction. These EDGs increase the electron density on the quinoline ring system and, crucially, on the two donor nitrogen atoms. This enhanced electron density increases the Lewis basicity of the nitrogen atoms, promoting stronger σ-donation to the metal center and forming more stable complexes compared to ligands without such electron-rich features.

Computational methods like Density Functional Theory (DFT) are used to quantify these effects in analogous systems. bendola.comacs.orgresearchgate.net Electronic descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insight into reactivity. For the this compound ligand, the HOMO would likely be centered on the electron-rich π-system and the nitrogen lone pairs. Upon complexation, the energy of the HOMO (ligand-centered) and LUMO (often metal-centered) dictates the potential for Ligand-to-Metal Charge Transfer (LMCT) transitions, which are often observed in the electronic spectra of these complexes. bendola.com

Influence of Metal Center on Complex Geometry and Reactivity

The choice of the metal ion has a profound impact on the resulting complex's coordination number, geometry, and subsequent reactivity. This influence stems from the metal's intrinsic properties, including its ionic radius, d-electron count, and preferred oxidation state.

For complexes with bidentate quinoline-type ligands, a variety of geometries are observed. researchgate.netrsc.org For example:

First-row transition metals (e.g., Co(II), Ni(II), Cu(II)) : These metals are flexible in their coordination preferences. Cobalt(II) (d⁷) can readily form tetrahedral or octahedral complexes, and in some cases, distorted trigonal bipyramidal geometries are seen with related Schiff base ligands. rsc.org Nickel(II) (d⁸) often favors square planar (for low-spin) or octahedral (for high-spin) geometries. Copper(II) (d⁹) is famously subject to Jahn-Teller distortion, leading to distorted octahedral or square planar geometries. bendola.com

Zinc(II) (d¹⁰) : Having a completely filled d-shell, Zn(II) exhibits no ligand field stabilization energy. Its geometry is therefore primarily dictated by steric factors and electrostatic repulsion, leading almost exclusively to tetrahedral or, less commonly, octahedral coordination. Studies on 8-aminoquinoline (B160924) complexes with Zn(II) confirm a preference for distorted tetrahedral or octahedral geometries. acs.orgresearchgate.net

The geometry of the coordination sphere directly impacts the reactivity of the complex. For instance, in catalysis, the availability of open coordination sites or the ability of the complex to adopt different geometries during a reaction cycle is critical. A study comparing tridentate and bidentate cobalt(II) complexes in polymerization reactions found that the less sterically hindered bidentate complex exhibited higher catalytic activity. rsc.org This suggests that the less constrained geometry around the metal center, influenced by the ligand, facilitates substrate binding and turnover. The bond lengths and angles are direct indicators of these structural changes.

| Metal Ion | Ligand Type | M-N Bond Length (Å) | N-M-N Bite Angle (°) | Coordination Geometry |

| Ni(II) | Quinoline Schiff Base | Ni-N: 1.84-1.85 | N-Ni-O: 85.0-92.3 | Distorted Octahedral bendola.com |

| Cu(II) | Quinoline Schiff Base | - | - | Square Planar bendola.com |

| Co(II) | Bidentate Imine/Quinoline | Co-N(imine): 2.051 Co-N(quinoline): 2.183 | N-Co-N: 107.1 | Distorted Trigonal Bipyramidal rsc.org |

| Fe(III) | Bidentate NHC | Fe-C: 2.01-2.06 | C-Fe-C: ~89 | Distorted Octahedral acs.org |

Table 2: Representative geometric parameters in metal complexes with analogous bidentate N-donor ligands, illustrating the influence of the metal center and ligand structure on coordination. Note: M-O and M-C bond lengths are shown where N-donors are part of a mixed-donor ligand system for comparison.

Despite a comprehensive search for scientific literature, no specific applications of the chemical compound This compound in the field of catalytic chemistry, as outlined in the requested article structure, could be identified. Research detailing the use of this particular compound and its metal complexes in homogeneous catalysis, specifically for enantioselective transformations, does not appear to be available in the public domain.

The requested article was to be structured around the following catalytic applications:

Enantioselective Carbon-Carbon Bond Formation

Asymmetric Allylic Functionalization

Enantioselective Cycloaddition Reactions

Asymmetric Hydrogenation Processes

Enantioselective C-H Bond Arylation

While there is extensive research on other quinoline-based ligands and chiral diamines in these areas of asymmetric catalysis, the specific compound of interest, this compound, is not featured in the available literature for these applications.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the strict outline and content requirements of the user's request. The creation of such an article would necessitate speculation or the inclusion of information on related but distinct chemical compounds, which would fall outside the specified scope.

Based on a comprehensive search for scientific literature, there is currently insufficient information available to generate a detailed article on the specific catalytic applications of This compound according to the provided outline.

The search did not yield specific research findings, data tables, or detailed discussions regarding the use of this compound or its metal complexes in the following areas:

Cross-Coupling Methodologies: No specific examples or detailed research on the application of this compound as a ligand in cross-coupling reactions were found.

Dehydrogenation and Hydrogenation Catalytic Cycles: There is no available literature detailing the role of this compound in these specific catalytic cycles. While information exists for other quinoline derivatives in hydrogenation and dehydrogenation, data for the specified compound is absent.

Heterogeneous Catalysis Systems: The search did not identify any instances of this compound being utilized in heterogeneous catalysis systems.

Principles of Metal-Ligand Cooperation: While the principles of metal-ligand cooperation are well-documented for various ligands, including other diamine and quinoline-based structures, no studies were found that specifically detail these principles in the context of catalytic cycles involving this compound.

Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the strict requirements of the prompt.

Theoretical and Computational Chemistry Investigations of 8 N Methylquinoline 5,8 Diamine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry, enabling the accurate prediction of molecular properties by approximating the electron density. DFT calculations for 8-N-methylquinoline-5,8-diamine and related quinoline (B57606) derivatives provide a foundational understanding of their behavior at the molecular level.

The first step in any DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For quinoline derivatives, DFT methods have been successfully employed to determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. These optimized structures are crucial for the subsequent analysis of the electronic properties.

The electronic structure of this compound is characterized by the distribution of electrons within the molecule. Natural Bond Orbital (NBO) analysis is often performed to understand charge distribution, hybridization, and intramolecular interactions. These calculations can reveal the nature of the chemical bonds and the delocalization of electron density across the quinoline ring system and its substituents.

Interactive Table: Representative Bond Lengths and Angles for Quinoline Derivatives (Illustrative Data)

| Parameter | Bond | Value (Å/°) |

| Bond Length | C-N (Pyridine Ring) | 1.37 |

| Bond Length | C-C (Aromatic) | 1.40 |

| Bond Length | C-N (Amine) | 1.38 |

| Bond Angle | C-N-C (Pyridine Ring) | 117.5 |

| Bond Angle | C-C-N (Pyridine Ring) | 123.0 |

| Dihedral Angle | Aromatic Ring Twist | Varies |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron irjweb.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

For quinoline systems, DFT calculations are used to determine the energies of the HOMO and LUMO. From these energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity.

Interactive Table: Calculated Reactivity Indices for a Generic Quinoline System (Illustrative Data)

| Parameter | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.2 |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.3 |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 3.85 |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.65 |

| Global Electrophilicity | ω = χ2 / (2η) | 2.80 |

Note: These values are illustrative and represent typical ranges for quinoline derivatives. Specific calculations for this compound are needed for accurate data.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. For quinoline derivatives, this can involve studying reaction mechanisms such as electrophilic or nucleophilic substitutions. By locating the transition state structures—the highest energy point along the reaction coordinate—researchers can determine the activation energy and predict the feasibility and kinetics of a reaction. For instance, the conversion of quinoline-5,8-diones to ortho-quinone derivatives upon metal complexation has been explored, providing insights into potential reaction pathways researchgate.net.

Computational methods can predict various spectroscopic properties, including infrared (IR), Raman, and UV-Visible spectra. Time-dependent DFT (TD-DFT) is particularly useful for simulating electronic absorption spectra, which can be correlated with experimental UV-Vis data to understand the electronic transitions within the molecule mdpi.com. For quinoline derivatives, theoretical calculations have been used to assign vibrational modes in IR and Raman spectra and to interpret the nature of electronic excitations observed in UV-Vis spectroscopy researchgate.netmdpi.com.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, intermolecular interactions, and processes such as adsorption.

MD simulations are a powerful tool for investigating how molecules like this compound interact with surfaces and interfaces. These simulations can model the adsorption of the molecule onto a substrate, providing details about the binding orientation, interaction energies, and the structure of the adsorbed layer. Such studies are crucial for applications in materials science, such as the development of corrosion inhibitors or functionalized surfaces. For related systems, MD simulations have been used to understand the interactions of molecules with surfaces and their behavior in different environments researchgate.net.

Conformational Analysis of Ligands and Metal Complexes

Conformational analysis is a critical aspect of computational chemistry that investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For quinoline derivatives, this analysis is crucial for understanding their interactions with biological targets and their properties in materials science.

In the context of this compound, a conformational analysis would theoretically involve the rotation around single bonds, such as the C-N bond of the methylamino group and the C-C bonds of the quinoline ring system. The goal would be to identify the most stable conformers, which correspond to minima on the potential energy surface. Computational methods like molecular mechanics or quantum mechanics (specifically, Density Functional Theory - DFT) are employed to calculate the energy of different conformers.

For metal complexes involving quinoline-based ligands, conformational analysis extends to the geometry of the coordination sphere and the orientation of the ligands around the metal center. The chelation of a metal ion by a ligand like this compound would likely involve the nitrogen atoms of the quinoline ring and the diamine substituents, leading to the formation of a rigid ring structure. The planarity and distortion of this chelate ring would be of significant interest. Studies on related quinoline derivatives have utilized Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with computational modeling to determine the preferred conformations of such complexes in solution.

Table 1: Theoretical Conformational Analysis Parameters for a Generic Quinoline Diamine Ligand

| Parameter | Description | Computational Method |

| Dihedral Angle Scans | Systematic rotation around key single bonds to map the potential energy surface. | DFT (e.g., B3LYP/6-31G*) |

| Relative Energies | Energy difference between various conformers to determine their relative populations. | DFT, MP2 |

| Geometric Parameters | Bond lengths, bond angles, and dihedral angles of the lowest energy conformers. | DFT Optimization |

| Solvation Effects | The influence of a solvent on the conformational preferences, often modeled using continuum models. | PCM, SMD |

Advanced Electronic Structure Methodologies (e.g., Multicomponent DFT, Excited State Calculations)

Advanced electronic structure methodologies provide deep insights into the electronic properties of molecules, which govern their reactivity, spectroscopic behavior, and photophysical properties.

Multicomponent DFT (MC-DFT) is a theoretical framework that treats not only electrons but also other quantum particles, such as protons, quantum mechanically. While there is no specific literature on its application to this compound, it would be a powerful tool to study protonation equilibria and intramolecular hydrogen bonding within this molecule, given the presence of amine groups.

Excited State Calculations , typically performed using Time-Dependent DFT (TD-DFT), are essential for understanding the behavior of molecules upon absorption of light. For quinoline derivatives, these calculations are used to predict UV-Vis absorption spectra, fluorescence, and phosphorescence properties. These studies are crucial for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and photocatalysis. Research on similar quinoline compounds has utilized TD-DFT to elucidate the nature of electronic transitions, such as n→π* and π→π* transitions, and to understand the charge-transfer character of excited states.

Table 2: Theoretical Electronic Structure Parameters for a Generic Quinoline Diamine

| Property | Description | Computational Method |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, related to chemical reactivity and electronic transitions. | DFT (e.g., B3LYP/6-31G*) |

| Vertical Excitation Energies | The energy required to excite an electron from the ground state to an excited state without changing the geometry, corresponding to the maximum of an absorption band. | TD-DFT |

| Oscillator Strengths | The probability of a particular electronic transition, related to the intensity of an absorption band. | TD-DFT |

| Electron Density Distribution | The spatial distribution of electrons in the ground and excited states, revealing changes in bonding and charge distribution upon excitation. | DFT, TD-DFT |

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Approaches (excluding biological activity)

Chemoinformatics and QSPR are computational disciplines that correlate the chemical structure of a compound with its physicochemical properties. These approaches are widely used in drug discovery and materials science to predict the properties of new compounds without the need for experimental synthesis and testing.

A QSPR study for this compound, focusing on non-biological properties, would involve the calculation of a large number of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to a specific property of interest.

For quinoline derivatives, QSPR models have been developed to predict properties such as solubility, boiling point, and chromatographic retention times. The accuracy of these models depends on the quality and diversity of the dataset used for training and the appropriate selection of molecular descriptors.

Table 3: Examples of Molecular Descriptors for QSPR Studies of a Generic Quinoline Diamine

| Descriptor Class | Examples | Information Encoded |

| Constitutional | Molecular Weight, Number of Nitrogen Atoms, Number of Rings | Basic composition of the molecule. |

| Topological | Wiener Index, Randić Index | Connectivity and branching of the molecular graph. |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |

| Quantum Chemical | Dipole Moment, HOMO and LUMO Energies, Partial Charges | Electronic properties derived from quantum mechanical calculations. |

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 8-N-methylquinoline-5,8-diamine in solution. ipb.pt It provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: This technique identifies the different types of protons in the molecule. For this compound, the ¹H NMR spectrum would display distinct signals for the aromatic protons on the quinoline (B57606) ring, the protons of the amine (NH₂) and methylamino (NH) groups, and the protons of the methyl (CH₃) group. The chemical shifts (δ) are influenced by the electron density around the protons, while the splitting patterns (singlet, doublet, triplet, etc.) reveal the number of neighboring protons, allowing for assignment of each signal to a specific position in the structure. uncw.edu For example, in related aminoquinoline derivatives, aromatic protons typically appear in the δ 6.5-9.0 ppm range, while signals for amine and methyl groups are found at higher fields (lower ppm values). mdpi.comresearchgate.net

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The ¹³C NMR spectrum is crucial for confirming the number of carbon atoms and identifying the presence of quaternary carbons (carbons not bonded to any hydrogens), which are not visible in ¹H NMR. ucl.ac.uk In quinoline derivatives, aromatic carbons resonate in the δ 110-155 ppm region, while the methyl carbon signal would appear significantly upfield. mdpi.comresearchgate.netwuxiapptec.com

COSY (Correlation Spectroscopy): This experiment maps the coupling correlations between protons, typically those separated by two or three bonds. longdom.org It is invaluable for tracing the connectivity of protons within the quinoline ring system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing definitive C-H bond information.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is particularly useful for connecting fragments of the molecule, such as linking the methyl group protons to the nitrogen-bearing carbon at the 8-position and identifying the positions of the amino and methylamino groups on the quinoline core. e-bookshelf.de

Table 1: Illustrative NMR Data for a Substituted Aminoquinoline Derivative This table presents typical chemical shift ranges based on data from analogous structures to illustrate the expected values for this compound.

| Nucleus | Position/Group | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (H2-H4, H6-H7) | 6.5 - 8.9 | Complex splitting patterns due to H-H coupling. |

| ¹H | -NH₂ (5-position) | 4.5 - 6.0 | Broad signal, chemical shift can be solvent-dependent. |

| ¹H | -NH- (8-position) | 3.5 - 5.0 | Broad signal, may show coupling to methyl protons. |

| ¹H | -CH₃ | 2.5 - 3.5 | Typically a singlet or a doublet if coupled to NH. |

| ¹³C | Aromatic (C2-C8a) | 110 - 155 | Specific shifts depend on the substituent effects of the amino groups. |

| ¹³C | -CH₃ | 20 - 30 | Located in the aliphatic region of the spectrum. |

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of the functional groups within a molecule. wpmucdn.com An IR spectrum of this compound provides a characteristic fingerprint, confirming the presence of key structural features. researchgate.net

The spectrum is typically analyzed for characteristic absorption bands:

N-H Stretching: Primary amines (-NH₂) typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. Secondary amines (-NH-) show a single, often weaker, band in the same region.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic quinoline ring system occur in the 1450-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amino group typically results in a band between 1580 and 1650 cm⁻¹.

C-N Stretching: The stretching vibrations for aromatic amines are found in the 1250-1360 cm⁻¹ range. dergipark.org.tr

Vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can help assign these bands to specific molecular motions, providing a deeper understanding of the molecule's bonding and structure. researchgate.netmdpi.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | ~3450 and ~3350 |

| N-H Stretch | Secondary Amine (-NH) | ~3300 - 3400 |

| C-H Stretch | Aromatic Ring | 3000 - 3100 |

| C-H Stretch | Methyl Group (-CH₃) | 2850 - 2960 |

| C=C / C=N Stretch | Aromatic Ring | 1450 - 1650 |

| N-H Bend | Primary Amine (-NH₂) | 1580 - 1650 |

| C-N Stretch | Aromatic Amine | 1250 - 1360 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic systems like this compound, the spectrum is dominated by π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) electronic transitions. researchgate.net

The quinoline core itself has characteristic absorption bands. The introduction of the electron-donating amino and methylamino groups at the C5 and C8 positions is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted quinoline. researchgate.net This is due to the interaction of the nitrogen lone pairs with the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. The resulting spectrum can be used to confirm the electronic structure and is sensitive to the molecular environment, such as solvent polarity or pH. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. chromatographyonline.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula for this compound (C₁₀H₁₁N₃). nih.gov This is a critical step in confirming the identity of a newly synthesized compound, as it distinguishes the target molecule from other compounds with the same nominal mass. The data is typically reported by comparing the experimentally found mass with the theoretically calculated mass for the protonated molecule [M+H]⁺. nih.govarkat-usa.org

Elemental analysis complements HRMS by providing the macroscopic percentage composition of carbon, hydrogen, and nitrogen in a purified sample. The experimental percentages must agree with the calculated values based on the molecular formula C₁₀H₁₁N₃, serving as a crucial check of sample purity. researchgate.netnih.govacs.org

X-ray Diffraction Techniques (Single Crystal and Powder X-ray Diffraction)

X-ray diffraction techniques provide definitive information about the solid-state structure of crystalline materials.

Single Crystal X-ray Diffraction (SCXRD): If a suitable single crystal of this compound can be grown, SCXRD can unambiguously determine its three-dimensional molecular structure in the solid state. rigaku.comub.edu This technique yields precise data on bond lengths, bond angles, and torsional angles. Furthermore, it reveals the crystal packing arrangement, including intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding the material's physical properties. mdpi.comresearchgate.net

Powder X-ray Diffraction (PXRD): PXRD is used to analyze a polycrystalline (powder) sample. ucmerced.edu It generates a diffraction pattern that serves as a unique fingerprint for a specific crystalline phase. nist.gov This technique is essential for confirming the identity and purity of a bulk sample by comparing its pattern to a reference or calculated pattern. iucr.org It is also widely used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms, a critical aspect in materials science and pharmaceutical development. mdpi.com

Advanced In Situ Spectroscopic Methods for Mechanistic Insights

To understand the reactivity and dynamic behavior of this compound, advanced in situ spectroscopic methods can be employed. These techniques monitor changes in the molecule in real-time as a chemical reaction or physical process occurs. For example, time-resolved UV-Vis or NMR spectroscopy could be used to follow the kinetics of a reaction, such as metal chelation or oxidation, by tracking the appearance of products and the disappearance of reactants. In situ IR or Raman spectroscopy can provide mechanistic information by observing changes in the vibrational modes of specific functional groups as they are transformed during a reaction, helping to identify transient intermediates and understand the reaction pathway.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 8-hydroxyquinoline (B1678124) |

| 5-amino-8-hydroxyquinoline |

| 8-(Dimethylamino)quinoline-5-carbaldehyde |

| 5,8-quinolinedione |

| Quinoline |

| Nitroquinoline |

Future Perspectives and Emerging Research Directions

Development of Sustainable and Atom-Economical Synthetic Methodologies for Quinoline (B57606) Diamines

The synthesis of quinoline derivatives has a long history, with many named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses forming the classical foundation. mdpi.comrsc.org However, these traditional methods often suffer from harsh reaction conditions, the use of hazardous reagents, and low atom economy. rsc.org Modern synthetic chemistry is increasingly focused on developing green and sustainable alternatives. Future research on the synthesis of 8-N-methylquinoline-5,8-diamine and related quinoline diamines will likely prioritize methodologies that are both environmentally benign and highly efficient.

Key strategies in this area include multicomponent reactions (MCRs), which construct complex molecules in a single, atom-economical step. mdpi.com For instance, the Povarov reaction, a type of aza-Diels-Alder reaction, can assemble quinolines from anilines, aldehydes, and alkenes or alkynes, maximizing atom efficiency. mdpi.com Another promising avenue is the use of aerobic oxidation, employing molecular oxygen as the ultimate green oxidant, often in conjunction with transition metal catalysts. mdpi.commdpi.com This approach avoids the stoichiometric use of toxic and costly oxidants. mdpi.com Similarly, alcohol dehydrogenative coupling strategies represent a green pathway, using abundant and sustainable alcohol starting materials and generating only water and hydrogen as byproducts. researchgate.net

The development of novel catalytic systems is central to these sustainable efforts. This includes using inexpensive and earth-abundant metal catalysts based on manganese, iron, or copper, as well as metal-free approaches. mdpi.comorganic-chemistry.org The application of nanocatalysts is also gaining traction, as they often exhibit high activity and can be recovered and reused, addressing key principles of green chemistry. acs.org

Table 1: Examples of Sustainable Synthetic Strategies for Quinolines

| Synthetic Strategy | Key Features | Potential for Quinoline Diamine Synthesis | Citations |

|---|---|---|---|

| Multicomponent Reactions (e.g., Povarov) | High atom and step economy; operational simplicity. | Applicable by using appropriately substituted aniline (B41778) diamine precursors. | mdpi.comresearchgate.net |

| Aerobic Oxidative Annulation | Uses O2 as a green oxidant; avoids stoichiometric toxic oxidants. | Can be applied in cyclization reactions forming the quinoline core. | mdpi.commdpi.com |

| Dehydrogenative Coupling | Utilizes alcohols as starting materials; produces water as a byproduct. | Enables the use of amino alcohols in condensation reactions with ketones. | researchgate.netorganic-chemistry.org |

| Nanocatalysis | High catalyst activity and recyclability; reduces waste. | Can be employed in various one-pot protocols for quinoline ring formation. | acs.org |

| Metal-Free Catalysis | Avoids transition metal toxicity and cost. | Iodine-promoted or superacid-catalyzed cyclizations offer alternatives. | rsc.orgmdpi.com |

Future work will focus on adapting these sustainable and atom-economical methods for the specific synthesis of asymmetrically substituted quinoline diamines like this compound, which presents additional challenges in regioselectivity.

Discovery of Novel Catalytic Transformations Mediated by this compound Complexes

The this compound scaffold possesses intrinsic features that make it a highly promising ligand for catalysis. The presence of two nitrogen atoms—one on the quinoline ring and two in the diamine functionality—creates a potent chelation site for transition metals. The specific arrangement of these donor atoms can stabilize various metal oxidation states and create unique geometric and electronic environments at the metal center.

Research on related structures provides a strong basis for predicting the catalytic potential of this compound complexes. Chiral diamine ligands are renowned in asymmetric catalysis, particularly in hydrogenation and transfer hydrogenation reactions. dicp.ac.cnpku.edu.cn For example, chiral ruthenium-diamine complexes are highly effective for the asymmetric hydrogenation of quinolines to produce optically active tetrahydroquinolines, which are valuable building blocks in pharmaceuticals. dicp.ac.cnpku.edu.cn Similarly, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline framework have been used in rhodium and iridium complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines. mdpi.com

Beyond hydrogenation, diamine-metal complexes are active in a range of other transformations. Copper-diamine complexes have been shown to promote C-N bond-forming reactions, such as the amination of aryl and alkenyl halides. researchgate.net Iron and palladium complexes featuring diamine or quinoline-based ligands are effective catalysts for oxidation reactions and carbon-carbon bond formation. researchgate.netrsc.org The 8-methylquinoline (B175542) moiety, in particular, has been used to form stable palladacycle catalysts. acs.org

The unique electronic properties of the this compound ligand, combining the π-system of the quinoline ring with the donor capacity of the diamine, could lead to novel reactivity. Future research is expected to explore the synthesis of its complexes with various transition metals (e.g., Pd, Ru, Rh, Cu, Fe) and screen their activity in reactions such as:

Asymmetric hydrogenation and transfer hydrogenation.

C-H activation and functionalization. researchgate.net

Cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). beilstein-journals.org

Oxidation and reduction reactions. researchgate.net

The discovery of new catalytic activities will expand the utility of this scaffold beyond its current applications.

Rational Design of Chemically Tunable Ligands and Catalysts via Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental synthesis is a powerful paradigm for accelerating the discovery of new catalysts and functional molecules. mdpi.com For the this compound scaffold, this integrated approach can guide the rational design of ligands with tailored properties.

Computational techniques like Density Functional Theory (DFT) can be used to predict the geometric and electronic structures of metal complexes, calculate reaction pathways, and understand the mechanism of catalytic cycles. researchgate.net This insight allows researchers to predict how modifications to the ligand structure—for instance, by adding steric bulk or electron-donating/withdrawing groups to the quinoline ring—will impact catalyst activity and selectivity.

Molecular docking and quantitative structure-activity relationship (3D-QSAR) studies, while often used in drug design, provide a framework for designing ligands with high affinity and selectivity for a target metal or substrate. scispace.commdpi.com These methods have been applied to other quinoline derivatives to understand and predict their biological activity, and the same principles can be applied to catalyst design. mdpi.commdpi.com For example, in silico studies on diamino-quinoline-5,8-dione derivatives have been used to design potential enzyme inhibitors, demonstrating the power of these predictive tools. scispace.com

Table 2: Computational Tools for Rational Ligand and Catalyst Design

| Computational Method | Application in Catalyst Design | Relevant Findings for Quinoline Systems | Citations |

|---|---|---|---|

| Density Functional Theory (DFT) | Predicts electronic structure, reaction energetics, and mechanistic pathways. | Used to understand product poisoning of catalysts in Buchwald-Hartwig amination of 8-aminoquinolines. | researchgate.net |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a metal or substrate. | Employed to design novel diamino-quinoline-5,8-dione derivatives as enzyme inhibitors. | scispace.com |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of molecules over time, revealing conformational flexibility. | Used to investigate the binding mode of compounds in enzyme active sites. | scispace.com |

| 3D-QSAR (e.g., CoMFA) | Correlates 3D structural features with activity to guide the design of more potent analogues. | Applied to quinoline derivatives to build predictive models for anticancer activity. | mdpi.com |

An integrated workflow would involve using these computational tools to screen a virtual library of this compound derivatives. The most promising candidates would then be synthesized and their catalytic performance evaluated experimentally. This iterative cycle of design, synthesis, and testing can dramatically reduce the time and resources required to discover next-generation catalysts.

Exploration of Quinoline Diamine Scaffolds in Advanced Chemical Systems for Tailored Functionality

The unique chemical properties of the quinoline diamine scaffold make it an attractive building block for advanced chemical systems beyond catalysis. The key chemical principles at play are its chelation ability, hydrogen bonding capacity, tunable basicity, and the responsive nature of its aromatic core.

Chemosensors: The ability of the diamine and quinoline nitrogen atoms to coordinate with metal ions is a prime feature for developing chemosensors. researchgate.net The binding of a specific ion can induce a change in the molecule's photophysical properties, such as a shift in its UV-visible absorption or a "turn-on" or "turn-off" fluorescence response. bohrium.com Research on quinoline-derived ortho-diamines has shown their utility in detecting nitric oxide through the formation of a fluorescent triazole. bohrium.com Future work could focus on designing derivatives of this compound for the selective and sensitive detection of environmentally or biologically important analytes.

Functional Polymers and Materials: Diamines are fundamental monomers in the synthesis of polymers like polyamides and polyimides. taylorandfrancis.com Incorporating the rigid, heterocyclic this compound scaffold into a polymer backbone could impart special properties such as high thermal stability, specific optical characteristics, or flame retardancy. The architecture of the diamine monomer has a significant effect on the final properties of the resulting polymer. taylorandfrancis.com

Supramolecular Chemistry and "Proton Sponges": The proximity of the nitrogen atoms in quinoline diamine systems can lead to unusual basicity. Related structures, like quinolino[7,8-h]quinoline functionalized with diamine groups, have been investigated as "superbases" or "proton sponges." acs.org These compounds exhibit exceptionally high pKa values due to the stabilization of the protonated form through strong intramolecular hydrogen bonding. The this compound scaffold could be explored for similar properties, making it a useful tool as a non-nucleophilic base in sensitive organic reactions.

The exploration of these advanced applications requires a deep understanding of the scaffold's fundamental chemical principles. By systematically modifying its structure, researchers can fine-tune its functionality for tailored applications in sensing, materials science, and organic synthesis.

Q & A

Q. What precautions are necessary when interpreting fluorescence data for this compound-based probes?

- Methodological Answer : Control for solvent polarity and pH effects on emission profiles (e.g., protonation-dependent quenching). Time-resolved fluorescence counters photobleaching artifacts, and competitive binding assays (e.g., with EDTA) confirm metal selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.